2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used in various chemical reactions. It is a solution of phenylzinc bromide in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and is often used in the formation of carbon-carbon bonds in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE typically involves the reaction of phenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
C6H5Br+Zn→C6H5ZnBr
This reaction is usually performed at low temperatures to control the reactivity of the zinc reagent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the product. The process may also involve purification steps to remove any impurities or by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenyl group is transferred to an electrophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in THF at low temperatures to control the reactivity of the organozinc reagent.
Major Products
The major products formed from these reactions include substituted aromatic compounds, alcohols, and other complex organic molecules. The specific products depend on the nature of the electrophile and the reaction conditions.
Scientific Research Applications
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a Lewis acid, coordinating with the electrophile and facilitating the transfer of the phenyl group. This process involves the formation of a transition state where the zinc atom is bonded to both the phenyl group and the electrophile.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another organometallic reagent used in similar reactions.
Phenylzinc Chloride: Similar to phenylzinc bromide but with different reactivity and solubility properties.
Phenylboronic Acid: Used in Suzuki coupling reactions for carbon-carbon bond formation.
Uniqueness
2-[(TETRAHYDROFURFURYLOXY)METHYL]PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF. It offers advantages in terms of reaction control and product selectivity compared to other organometallic reagents.
Properties
Molecular Formula |
C12H15BrO2Zn |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
bromozinc(1+);2-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-3,5,12H,4,7-10H2;1H;/q-1;;+2/p-1 |
InChI Key |
RYERCKBHAUGXGV-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(OC1)COCC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.